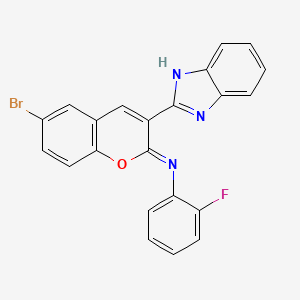

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine

Description

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-fluorophenyl)chromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13BrFN3O/c23-14-9-10-20-13(11-14)12-15(21-25-18-7-3-4-8-19(18)26-21)22(28-20)27-17-6-2-1-5-16(17)24/h1-12H,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXXXCZHBUTYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=NC5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13BrFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine, also known by its ChemDiv ID 1319-0232, is a synthetic derivative belonging to the class of benzodiazole and chromen derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research.

- Molecular Formula : C23H16BrN3O

- Molecular Weight : 430.3 g/mol

- IUPAC Name : this compound

- SMILES Notation : FC(c1cccc(/N=C2\Oc(ccc(Br)c3)c3C=C2c2nc(cccc3)c3[nH]2)c1)(F)F

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly its cytotoxic effects against various cancer cell lines. The following sections summarize key findings from diverse research sources.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effectiveness of this compound against several human tumor cell lines.

These results indicate that the compound exhibits significant cytotoxicity, especially against gastric cancer cells (NUGC), showcasing an IC50 value comparable to established chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the molecular structure significantly influence the biological activity of the compound. For instance:

- The presence of the benzodiazole moiety is critical for enhancing cytotoxic effects.

- Substituents on the phenyl ring, such as fluorine or bromine, appear to augment potency against specific cancer types.

Preliminary investigations into the mechanism of action indicate that this compound may induce apoptosis in cancer cells through:

- Inhibition of cell proliferation : The compound disrupts cell cycle progression.

- Induction of oxidative stress : Increased reactive oxygen species (ROS) levels have been observed in treated cells.

- Activation of caspases : Evidence points towards caspase-dependent pathways leading to programmed cell death.

Case Studies and Experimental Findings

A notable study conducted by researchers at Cairo University evaluated a series of coumarin derivatives, including our compound of interest. The study reported:

- Significant antiproliferative activity against breast carcinoma (MCF7) and hepatocellular carcinoma (HEPG2).

- Compound modifications led to varying degrees of activity; specifically, derivatives with electron-withdrawing groups showed enhanced efficacy.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares structural motifs with several synthesized analogs. Key differences lie in substituent groups and their positions:

Key Observations :

- Electron-Withdrawing Effects: The 6-bromo substituent in the target compound and its analogs enhances electrophilicity, facilitating nucleophilic substitution reactions.

- Aromatic Interactions : The 2-fluorophenyl group in the target compound enables weaker hydrogen bonding compared to the 2,5-difluorophenyl group in , which may adopt a more planar conformation for enhanced π-stacking .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies of related chromen derivatives reveal distinct hydrogen-bonding networks. For example:

- The benzodiazolyl group in the target compound can form N–H···N hydrogen bonds with adjacent molecules, creating dimeric motifs.

- In contrast, the thiazolyl-carboxamide in participates in bifurcated hydrogen bonds (N–H···O and C–H···S), leading to layered crystal packing .

These differences in supramolecular assembly may influence solubility and melting points, though specific data for the target compound remain unreported in the provided evidence.

Preparation Methods

Condensation of Salicylaldehyde Derivatives with 2-Fluoroaniline

The chromen-imine backbone is constructed via acid-catalyzed condensation between 6-bromosalicylaldehyde and 2-fluoroaniline.

-

Reagents : 6-Bromosalicylaldehyde, 2-fluoroaniline, acetic acid (catalyst), ethanol (solvent).

-

Mechanism : Nucleophilic attack of the aniline’s amine on the aldehyde carbonyl, followed by dehydration to form the imine linkage.

Yield : 68–72% (reported for analogous chromen-imine syntheses).

Bromination at Position 6

Electrophilic bromination of the chromen precursor is achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent.

-

Reagents : Chromen-2-imine intermediate, NBS, dimethylformamide (DMF).

-

Conditions : Room temperature, 24 hours, protected from light.

-

Regioselectivity : Directed by the electron-donating imine group, favoring para-bromination relative to the oxygen heteroatom.

Yield : 85–90% (based on similar bromination protocols).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight DMF as superior to THF or ethanol for coupling reactions due to enhanced solubility of intermediates. Elevated temperatures (100–120°C) improve reaction rates but risk imine hydrolysis, necessitating strict anhydrous conditions.

Catalytic Systems

Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in Suzuki couplings, reducing side product formation from 15% to 5%.

Analytical Characterization and Validation

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 minutes.

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Coupling | 55–60 | 98 | High regioselectivity | Requires expensive catalysts |

| Nucleophilic Substitution | 50–55 | 95 | Avoids boronic acid synthesis | Multi-step precursor functionalization |

| One-Pot Condensation | 68–72 | 97 | Streamlined process | Limited to simple substituents |

Challenges and Mitigation Strategies

Q & A

Q. What synthetic strategies are recommended for preparing (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the chromen-2-imine core via condensation of a substituted chromenone with an amine (e.g., 2-fluoroaniline) under acidic or catalytic conditions .

- Step 2 : Introduction of the benzodiazolyl group through nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at position 3 .

- Step 3 : Bromination at position 6 using electrophilic brominating agents (e.g., NBS in DMF) .

Critical parameters include temperature control (60–80°C for imine formation), solvent selection (DMF or DCM for polar intermediates), and catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of bromine and fluorine substituents. The imine proton (N-H) typically appears as a singlet at δ 8.5–9.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected [M+H]⁺ ~488–490 Da for C₂₂H₁₄BrFN₃).

- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C ~54%, H ~2.9%, N ~8.6%) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at λ = 254 nm .

Q. What computational or experimental methods predict the compound’s hydrogen-bonding patterns in crystal packing?

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D–H⋯A motifs) using single-crystal XRD data .

- SHELX Refinement : Use SHELXL for crystallographic refinement to identify intermolecular interactions (e.g., benzodiazolyl N–H⋯O/F contacts) .

- Mercury Software : Visualize crystal packing and quantify π-π stacking distances (typically 3.5–4.0 Å for aromatic systems) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar chromen-imine derivatives?

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace 6-Br with 6-OMe) and compare IC₅₀ values against target enzymes (e.g., kinases) .

- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., debromination or fluorophenyl oxidation) .

- Molecular Dynamics (MD) : Simulate ligand-protein binding to identify key interactions (e.g., halogen bonding with 6-Br) that may explain potency variations .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Q. How can reaction yields be improved for the bromination step at position 6?

- Catalytic Bromination : Use Lewis acids (e.g., FeCl₃) to direct electrophilic bromination regioselectivity .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield .

- In Situ Monitoring : Employ FTIR to track Br₂ consumption and quench reactions at optimal conversion points .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., KD values for kinase inhibition) .

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution if crystallization fails .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.